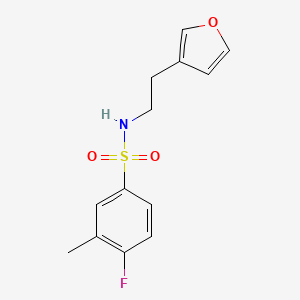

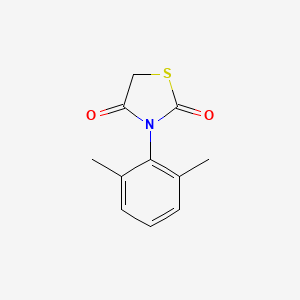

![molecular formula C27H31Cl2N5O B2646239 7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NVP-AEW541 (chlorhydrate) est un inhibiteur sélectif de petite molécule du récepteur du facteur de croissance analogue à l'insuline 1 (IGF-1R). Il a montré un potentiel significatif dans l'inhibition de la croissance de diverses cellules cancéreuses en ciblant l'IGF-1R, qui joue un rôle crucial dans la prolifération, la différenciation et la survie cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de NVP-AEW541 (chlorhydrate) implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrrolo[2,3-d]pyrimidine. Les étapes clés comprennent :

- Formation du noyau pyrrolo[2,3-d]pyrimidine.

- Introduction des groupes cyclobutyle et azétidinylméthyle.

- Attachement du groupe phénylméthoxyphényle.

Méthodes de production industrielle : La production industrielle de NVP-AEW541 (chlorhydrate) implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend :

- Synthèse à grande échelle de la structure de base.

- Ajout séquentiel de groupes fonctionnels.

- Purification et cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : NVP-AEW541 (chlorhydrate) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes :

Réactions de substitution : Impliquent généralement des réactifs nucléophiles ou électrophile.

Réactions d'oxydation : Utilisent souvent des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Utilisent généralement des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués de NVP-AEW541 (chlorhydrate) .

4. Applications de recherche scientifique

NVP-AEW541 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il a été largement étudié pour son potentiel à inhiber la croissance de diverses cellules cancéreuses, y compris le cancer du sein, le cancer de la prostate et le myélome multiple

Études biologiques : Utilisé pour étudier le rôle de l'IGF-1R dans la signalisation cellulaire et son impact sur la prolifération et la survie cellulaires.

Recherche médicale : Investigué pour ses applications thérapeutiques potentielles dans le traitement des cancers et d'autres maladies associées à la surexpression de l'IGF-1R.

Applications industrielles : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant l'IGF-1R.

5. Mécanisme d'action

NVP-AEW541 (chlorhydrate) exerce ses effets en inhibant sélectivement l'autophosphorylation de l'IGF-1R. Cette inhibition perturbe la voie de signalisation de l'IGF-1R, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses. Le composé affecte également d'autres voies, telles que les voies PI3K/Akt et MAPK, qui sont impliquées dans la survie et la croissance cellulaires .

Composés similaires :

NVP-ADW742 : Un autre inhibiteur de l'IGF-1R avec une structure similaire de pyrrolo[2,3-d]pyrimidine.

Unicité : NVP-AEW541 (chlorhydrate) est unique en raison de sa haute sélectivité pour l'IGF-1R par rapport aux autres kinases, telles que le récepteur de l'insuline. Cette sélectivité en fait un outil précieux pour étudier les voies spécifiques à l'IGF-1R et développer des thérapies ciblées .

Applications De Recherche Scientifique

NVP-AEW541 (hydrochloride) has a wide range of scientific research applications, including:

Cancer Research: It has been extensively studied for its potential to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and multiple myeloma

Biological Studies: Used to study the role of IGF-1R in cell signaling and its impact on cell proliferation and survival.

Medical Research: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with IGF-1R overexpression.

Industrial Applications: Utilized in the development of new therapeutic agents targeting IGF-1R.

Mécanisme D'action

NVP-AEW541 (hydrochloride) exerts its effects by selectively inhibiting the autophosphorylation of IGF-1R. This inhibition disrupts the IGF-1R signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects other pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and growth .

Comparaison Avec Des Composés Similaires

Uniqueness: NVP-AEW541 (hydrochloride) is unique due to its high selectivity for IGF-1R over other kinases, such as the insulin receptor. This selectivity makes it a valuable tool for studying IGF-1R-specific pathways and developing targeted therapies .

Propriétés

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUCKSAZHWFXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

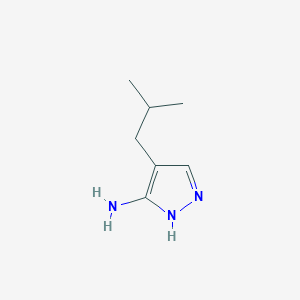

![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

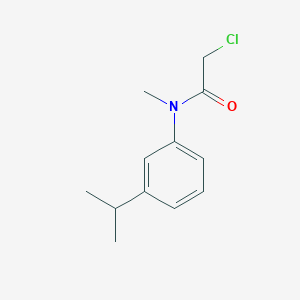

![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)

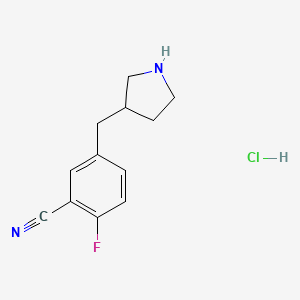

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646173.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)